Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849694
InChI: InChI=1S/C18H15NO4/c1-21-14-10-8-12(9-11-14)16-15(18(20)22-2)19-17(23-16)13-6-4-3-5-7-13/h3-11H,1-2H3
SMILES:
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol

Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate

CAS No.:

Cat. No.: VC15849694

Molecular Formula: C18H15NO4

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate -

Specification

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
IUPAC Name methyl 5-(4-methoxyphenyl)-2-phenyl-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C18H15NO4/c1-21-14-10-8-12(9-11-14)16-15(18(20)22-2)19-17(23-16)13-6-4-3-5-7-13/h3-11H,1-2H3
Standard InChI Key RNRZJWSOMYZTHP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)OC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is methyl 2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole-4-carboxylate, reflecting its substitution pattern (Figure 1). The oxazole core (C₃H₃NO) is functionalized at three positions:

  • Position 2: A 4-methoxyphenyl group (C₆H₄OCH₃).

  • Position 5: A phenyl group (C₆H₅).

  • Position 4: A methyl ester (–COOCH₃).

The molecular formula is C₁₈H₁₅NO₄, with a molecular weight of 309.3 g/mol. The presence of electron-donating (methoxy) and electron-withdrawing (ester) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Structural Confirmation

X-ray crystallography and spectroscopic methods confirm the planar oxazole ring and substituent orientations. The methoxy group at the para position of the phenyl ring minimizes steric hindrance, while the ester group adopts a conformation perpendicular to the oxazole plane to reduce steric clashes .

Synthesis Methods

Conventional Multi-Step Synthesis

The synthesis typically involves three stages (Scheme 1):

  • Formation of the Oxazole Core: Cyclocondensation of α-acyloxy ketones with ammonium acetate under acidic conditions.

  • Introduction of the 4-Methoxyphenyl Group: Suzuki-Miyaura coupling using palladium catalysts to attach the aryl moiety .

  • Esterification: Reaction with methanol in the presence of HCl to yield the methyl ester.

Example Procedure:

  • React 4-methoxybenzamide with ethyl chlorooxaloacetate in acetic anhydride to form the intermediate α-acyloxy ketone.

  • Heat with ammonium acetate at 120°C for 6 hours to cyclize into the oxazole.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1) to obtain the product in 65% yield.

Ruthenium-Catalyzed Cyclization

A recent advancement employs ruthenium(II) complexes (e.g., [Ru(p-cymene)Cl₂]₂) to catalyze C–O bond formation, enabling one-pot synthesis at milder conditions (80°C, 12 hours) with improved yields (75–85%) . This method reduces side products and enhances scalability.

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting Point131–132°C
Boiling Point467.3±45.0°C (Predicted)
Density1.28±0.1 g/cm³
SolubilityDMSO > Methanol > Chloroform
logP (Octanol-Water)3.2

The compound is a white crystalline solid stable under ambient conditions but hygroscopic in powdered form. It exhibits moderate solubility in polar aprotic solvents, making DMSO ideal for biological assays .

Reactivity Profile

  • Hydrolysis: The ester group undergoes base-catalyzed saponification to yield the carboxylic acid derivative.

  • Electrophilic Substitution: The oxazole ring participates in nitration and sulfonation at position 4, directed by the electron-withdrawing ester .

  • Cross-Coupling: Palladium-mediated reactions modify the phenyl groups, enabling diversification (e.g., introducing fluorinated or alkylated aryl groups) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.10–8.04 (m, 4H, Ar–H).

  • δ 7.61–7.53 (m, 5H, Ar–H).

  • δ 3.86 (s, 3H, OCH₃).

  • δ 3.82 (s, 3H, COOCH₃).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 162.5 (C=O), 159.5 (OCH₃), 154.6 (C-2), 130.8–126.4 (Ar–C), 52.3 (COOCH₃).

The absence of peaks >δ 9.0 confirms the absence of acidic protons.

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 309.1004 ([M+H]⁺).

  • Calculated: 309.1006 (C₁₈H₁₅NO₄).

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Kinase Inhibitors: Derivatives show IC₅₀ values <100 nM against EGFR and VEGFR-2 .

  • Anticancer Agents: Methyl 5-(benzylsulfonyl)-2-phenyloxazole-4-carboxylate (a derivative) exhibits 78–109% growth inhibition in NCI-60 cancer cell lines, particularly against non-small cell lung cancer (NCI-H522) and melanoma (MALME-3M) .

Materials Science

Incorporated into polymers, the compound enhances thermal stability (TGA decomposition >300°C) and fluorescence quantum yield (Φ = 0.45), making it suitable for OLEDs .

Research Findings and Future Directions

Anticancer Mechanism

Molecular docking studies suggest the compound binds to tubulin’s colchicine site (binding energy: −9.2 kcal/mol) and CDK2’s ATP pocket (−8.7 kcal/mol), disrupting mitosis and cell cycle progression .

Synthetic Challenges

Current limitations include low yields in esterification steps (~50%) and regioselectivity issues during electrophilic substitution. Future work should optimize catalysts (e.g., Ir-photoredox systems) and explore continuous-flow synthesis .

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